Tiropramide

Vue d'ensemble

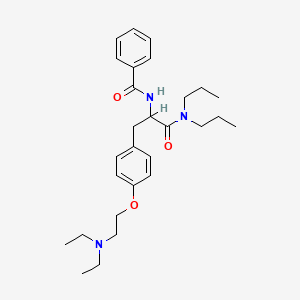

Description

Le tiropramide est un médicament antispasmodique principalement utilisé pour traiter la douleur spastique dans le système gastro-intestinal. Il est connu sous son nom international non propriétaire (INN) et a la formule chimique C28H41N3O3 . Le this compound est particulièrement efficace pour soulager les symptômes associés au syndrome du côlon irritable et à d'autres troubles gastro-intestinaux .

Applications De Recherche Scientifique

Tiropramide has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study amide and ether chemistry.

Biology: this compound is investigated for its effects on smooth muscle cells and its potential to modulate muscle contraction.

Industry: This compound is used in the development of new antispasmodic drugs and formulations.

Mécanisme D'action

Target of Action

Tiropramide is an antispasmodic medication . Its primary targets are the smooth muscle cells in the gastrointestinal system .

Mode of Action

this compound acts by increasing the intracellular level of cyclic adenosine monophosphate (cAMP) in the smooth muscle cells . This increase in cAMP concentration is possibly due to the inhibition of cAMP catabolism . Additionally, this compound has been reported to bind to calcium ions in the sarcoplasmic reticulum .

Biochemical Pathways

These pathways could include those regulating muscle contraction and relaxation, which would align with its antispasmodic effects .

Pharmacokinetics

A population pharmacokinetic analysis of this compound in healthy korean subjects found that total protein significantly influenced the distribution volume and systemic clearance of this compound .

Result of Action

The primary result of this compound’s action is the relief of spastic pain in the gastrointestinal system . By acting on smooth muscle cells, it helps regulate muscle tone in the digestive system , thereby alleviating symptoms of conditions like irritable bowel syndrome .

Analyse Biochimique

Biochemical Properties

Tiropramide interacts with various biomolecules in the body. It is derived from the amino acid tyrosine . The drug’s mechanism of action involves increasing the concentration of cyclic adenosine monophosphate (cAMP) in smooth muscle, possibly due to the inhibition of cAMP catabolism .

Cellular Effects

This compound has a significant impact on various types of cells, particularly those in the gastrointestinal system. It is used to relieve symptoms and treat diseases of the digestive system such as acute spastic abdominal pain and irritable bowel syndrome . The drug’s effects on cell function include the relaxation of various smooth muscles .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It increases the concentration of cAMP in smooth muscle, possibly due to the inhibition of cAMP catabolism . This increase in cAMP concentration leads to the relaxation of smooth muscles, which is beneficial in the treatment of spastic pain in the gastrointestinal system .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied. A population pharmacokinetic (PPK) analysis of this compound in healthy Korean subjects was performed to investigate the possible effects of various covariates on the pharmacokinetic (PK) parameters of this compound . The study found that the total protein significantly influenced the distribution volume and systemic clearance of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The total protein significantly influenced the distribution volume and systemic clearance of this compound

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du tiropramide implique plusieurs étapes clés :

Acylation de la tyrosine racémique : Le processus commence par l'acylation de la tyrosine racémique à l'aide de chlorure de benzoyle, ce qui conduit à la formation de la N,O-dibenzoyl-tyrosine.

Formation d'amide : L'étape suivante implique la formation d'un amide en faisant réagir la N,O-dibenzoyl-tyrosine avec la dipropylamine en utilisant la méthode de l'anhydride mixte.

Hydrolyse : L'ester phénolique est ensuite hydrolysé à l'aide d'hydroxyde de sodium pour produire un composé intermédiaire.

Alkylation : Enfin, l'intermédiaire est alkylé avec la 2-chloro-N,N-diéthyléthylamine pour produire du this compound.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle, garantissant un rendement et une pureté élevés. Le processus est optimisé pour la rentabilité et l'efficacité, impliquant souvent des systèmes automatisés pour un contrôle précis des conditions de réaction .

Analyse Des Réactions Chimiques

Types de réactions

Le tiropramide subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former divers métabolites.

Réduction : Il peut également subir des réactions de réduction dans des conditions spécifiques.

Substitution : Le composé peut participer à des réactions de substitution, notamment en impliquant ses groupes fonctionnels amide et éther.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Les conditions impliquent généralement l'utilisation de bases ou d'acides forts pour faciliter la réaction.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent l'hydroxythis compound, la N-despropylthis compound, la N-déséthylthis compound et la N-déséthyl-N-despropylthis compound .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la chimie des amides et des éthers.

Biologie : Le this compound est étudié pour ses effets sur les cellules musculaires lisses et son potentiel à moduler la contraction musculaire.

Industrie : Le this compound est utilisé dans le développement de nouveaux médicaments antispasmodiques et de formulations.

Mécanisme d'action

Le this compound exerce ses effets en affectant directement les cellules musculaires lisses. Il active l'adénylate cyclase (synthase de l'adénosine monophosphate cyclique intracellulaire, cAMP), ce qui entraîne une augmentation des niveaux de cAMP. Cela, à son tour, régule les ions calcium nécessaires à la contraction musculaire, favorisant ainsi la relaxation musculaire . Les cibles moléculaires comprennent les cellules musculaires lisses du tractus gastro-intestinal, où il aide à soulager la douleur spastique .

Comparaison Avec Des Composés Similaires

Composés similaires

Octylonium : Un autre antispasmodique utilisé pour les troubles gastro-intestinaux.

Mébévérine : Un composé avec des effets thérapeutiques similaires mais une structure chimique différente.

Hyoscine : Un antispasmodique avec un éventail d'applications plus large.

Unicité du tiropramide

Le this compound est unique en raison de son mécanisme d'action spécifique impliquant la synthèse de l'AMPc et de son efficacité élevée dans le traitement de la douleur spastique sans effets secondaires importants. Sa structure chimique, qui comprend à la fois des groupes fonctionnels amide et éther, le distingue également des autres antispasmodiques .

Propriétés

IUPAC Name |

N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N3O3/c1-5-18-31(19-6-2)28(33)26(29-27(32)24-12-10-9-11-13-24)22-23-14-16-25(17-15-23)34-21-20-30(7-3)8-4/h9-17,26H,5-8,18-22H2,1-4H3,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBWMYOFXWMGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866514 | |

| Record name | (+/-)-Tiropramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55837-29-1 | |

| Record name | Tiropramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55837-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiropramide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiropramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+/-)-Tiropramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIROPRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7S0904CN2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tiropramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of tiropramide as a smooth muscle relaxant?

A1: this compound primarily inhibits calcium influx into smooth muscle cells. [, ] This effectively reduces muscle contractility and leads to relaxation. [] Studies on rabbit colon suggest that this compound may also increase intracellular cyclic adenosine monophosphate (cAMP) levels, potentially through the inhibition of cAMP catabolism. [] This increase in cAMP could contribute to its smooth muscle relaxant properties. []

Q2: How does the inhibitory effect of this compound on calcium influx compare to its effect on intracellular cyclic AMP levels?

A2: Research suggests that the inhibition of calcium influx is the predominant mechanism of action for this compound's smooth muscle relaxant effect. [] While this compound has been shown to increase intracellular cyclic AMP levels, this effect appears to play a lesser role compared to its calcium influx inhibition. []

Q3: Does this compound exhibit any anticholinergic activity in its mechanism of action?

A3: Unlike some other smooth muscle relaxants, this compound does not demonstrate significant anticholinergic activity. [, ] Studies comparing this compound to oxybutynin, a known anti-muscarinic drug, showed that this compound does not completely block bladder contractions like oxybutynin, suggesting a different mechanism. []

Q4: What is the molecular formula and weight of this compound hydrochloride?

A4: The molecular formula of this compound hydrochloride is C26H40N4O3 · HCl, and its molecular weight is 493.1 g/mol. [, ]

Q5: Under what conditions has this compound been found to degrade?

A5: this compound hydrochloride is susceptible to degradation under acidic, basic, and oxidative conditions in solution. []

Q6: What storage conditions are recommended for this compound to maintain its quality?

A6: this compound demonstrates stability under neutral, thermal, and photolytic conditions in both solution and solid state. [] Therefore, storage in a cool, dry place, protected from light and extreme pH conditions, is recommended.

Q7: How is this compound metabolized in the body?

A7: this compound is primarily metabolized in the liver. [] Several metabolites have been identified in human urine, rat plasma, and feces. [, , ]

Q8: How is this compound excreted?

A8: Following administration, a significant portion of this compound and its metabolites are excreted in the feces and urine. [, ] No radioactivity was detected in expired CO2 after administration of radiolabeled this compound, indicating minimal metabolism to CO2. []

Q9: Does the route of administration affect the bioavailability of this compound?

A9: Yes, the bioavailability of this compound is influenced by the route of administration. The absolute bioavailability of this compound after oral administration is lower compared to intravenous administration. [] This difference is likely due to first-pass metabolism in the liver and increased biotransformation following oral administration. []

Q10: Does this compound cross the blood-brain barrier?

A10: Yes, studies in rats have shown that this compound can cross the blood-brain barrier. []

Q11: What types of in vitro studies have been conducted to evaluate the antispasmodic activity of this compound?

A11: The antispasmodic activity of this compound has been extensively studied in various isolated tissue preparations, including guinea pig stomach and ileum, rabbit jejunum, rat colon, guinea pig gallbladder, and rat uterus. []

Q12: What animal models have been used to study the effects of this compound on gastrointestinal and urinary tract function?

A12: Researchers have utilized various animal models, including mice, rats, rabbits, and guinea pigs, to investigate the effects of this compound on gastric emptying, intestinal motility, bladder contractions, and other gastrointestinal and urinary tract functions. [, , , ]

Q13: What analytical techniques are commonly used to quantify this compound in biological samples?

A13: Gas chromatography coupled with mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed techniques for the quantification of this compound in human plasma and other biological matrices. [, , , , ]

Q14: Has a method been developed for the separation of this compound enantiomers?

A14: Yes, a high-performance liquid chromatography (HPLC) method using a leucine-derived chiral stationary phase has been successfully developed to separate this compound enantiomers. []

Q15: What factors can influence the dissolution rate of this compound tablets?

A15: The quantity of polymers like hydroxypropyl methylcellulose (HPMC) and ethylcellulose (EC) used in the tablet formulation can significantly impact the dissolution rate of this compound. [] Higher polymer concentrations generally lead to a more sustained release of the drug. []

Q16: Are there any reported cases of adverse reactions to this compound?

A16: While generally considered safe and well-tolerated, rare cases of adverse reactions to this compound, such as urticaria and angioedema, have been reported. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.